

Application Notes and Protocols: Inarigivir Soproxil in the Woodchuck Hepatitis Virus (WHV) Model

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Compound of Interest

Compound Name: *Inarigivir Soproxil*

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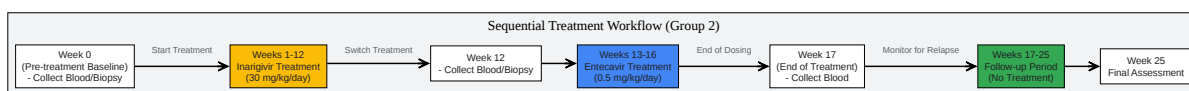
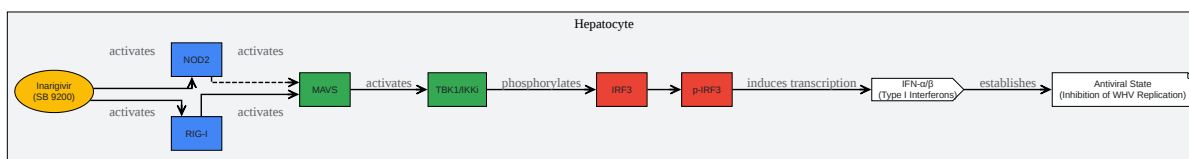
Introduction

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that functions as a novel modulator of the innate immune system. It has demonstrated potent antiviral activity against hepatitis B virus (HBV) and the closely related woodchuck hepatitis virus (WHV). The woodchuck model of chronic WHV infection is a valuable preclinical tool for evaluating novel HBV therapeutics, as the virology and immunopathogenesis of WHV infection in woodchucks closely mimic human HBV infection.[1][2][3] These notes provide a summary of the antiviral efficacy and the experimental protocols for the use of **Inarigivir soproxil** in this key animal model.

Mechanism of Action

Inarigivir soproxil acts as an agonist of intracellular viral sensors, specifically the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[4] Activation of these pattern recognition receptors triggers a downstream signaling cascade, culminating in the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines. This IFN-mediated response establishes an antiviral state in infected and surrounding cells, inhibiting viral replication. Additionally, it has been suggested that

Inarigivir may have a direct antiviral effect by sterically hindering the viral polymerase's access to pre-genomic RNA.[3]



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